GNE-477
GNE-477
GNE-477 is a dual inhibitor of PI3K (IC50 = 4 nM for PI3Kα) and mTOR (apparent Ki = 21 nM). It inhibits proliferation of MCF-7.1 cells with an EC50 value of 143 nM. It reduces tumor growth in a PC3-NCI tumor xenograft model when administered at doses ranging from 1 to 20 mg/kg per day.
A potent and efficacious dual PI3K/mTOR inhibitor
GNE-477 is a dual inhibitor of PI3K (IC50 = 4 nM for PI3Kα) and mTOR (apparent Ki = 21 nM).
A potent and efficacious dual PI3K/mTOR inhibitor
GNE-477 is a dual inhibitor of PI3K (IC50 = 4 nM for PI3Kα) and mTOR (apparent Ki = 21 nM).
Brand Name:
Vulcanchem
CAS No.:
1032754-81-6
VCID:
VC0529098
InChI:
InChI=1S/C21H28N8O3S2/c1-14-16(13-27-3-5-29(6-4-27)34(2,30)31)33-18-17(14)25-19(15-11-23-21(22)24-12-15)26-20(18)28-7-9-32-10-8-28/h11-12H,3-10,13H2,1-2H3,(H2,22,23,24)
SMILES:
CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)S(=O)(=O)C
Molecular Formula:
C21H28N8O3S2
Molecular Weight:
504.6 g/mol
GNE-477
CAS No.: 1032754-81-6
Cat. No.: VC0529098
Molecular Formula: C21H28N8O3S2
Molecular Weight: 504.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | GNE-477 is a dual inhibitor of PI3K (IC50 = 4 nM for PI3Kα) and mTOR (apparent Ki = 21 nM). It inhibits proliferation of MCF-7.1 cells with an EC50 value of 143 nM. It reduces tumor growth in a PC3-NCI tumor xenograft model when administered at doses ranging from 1 to 20 mg/kg per day. A potent and efficacious dual PI3K/mTOR inhibitor GNE-477 is a dual inhibitor of PI3K (IC50 = 4 nM for PI3Kα) and mTOR (apparent Ki = 21 nM). |
|---|---|
| CAS No. | 1032754-81-6 |
| Molecular Formula | C21H28N8O3S2 |
| Molecular Weight | 504.6 g/mol |
| IUPAC Name | 5-[7-methyl-6-[(4-methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyrimidin-2-amine |
| Standard InChI | InChI=1S/C21H28N8O3S2/c1-14-16(13-27-3-5-29(6-4-27)34(2,30)31)33-18-17(14)25-19(15-11-23-21(22)24-12-15)26-20(18)28-7-9-32-10-8-28/h11-12H,3-10,13H2,1-2H3,(H2,22,23,24) |
| Standard InChI Key | AKKCGLXULFRAET-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)S(=O)(=O)C |
| Canonical SMILES | CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)S(=O)(=O)C |
| Appearance | Solid powder |
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